4-Ethoxy-1H-benzimidazole is an organic compound belonging to the benzimidazole family, characterized by its ethoxy substituent at the fourth position of the benzimidazole ring. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of antihypertensive agents and other therapeutic drugs. The molecular formula of 4-ethoxy-1H-benzimidazole is with a molecular weight of approximately 162.19 g/mol .
4-Ethoxy-1H-benzimidazole can be synthesized through various organic reactions involving o-phenylenediamine and aldehydes. It falls under the category of heterocyclic compounds, specifically benzimidazoles, which are widely studied for their biological activities, including antimicrobial and anticancer properties . Its classification as a pharmaceutical intermediate highlights its relevance in drug development processes.
The synthesis of 4-ethoxy-1H-benzimidazole typically involves a condensation reaction between o-phenylenediamine and an appropriate aldehyde. A notable method is the use of polymer-supported trifluoromethanesulfonic acid as a catalyst under solvent-free conditions, which enhances reaction efficiency and minimizes environmental impact .
Key steps include:
This method demonstrates advantages such as short reaction times, mild conditions, and excellent yields without the use of hazardous solvents .
The structural representation of 4-ethoxy-1H-benzimidazole can be described using its molecular formula . The compound features a fused bicyclic structure consisting of a benzene ring and an imidazole ring.
Structural Data:
The compound's structure can be visualized through its SMILES notation: CCOC1=NC2=C(C=C1)C(=CN2)C=C(C=C)C=C
.
4-Ethoxy-1H-benzimidazole participates in various chemical reactions typical for benzimidazole derivatives. Common reactions include:
Reagents Typically Used:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
The mechanism of action for 4-ethoxy-1H-benzimidazole is closely tied to its interactions with biological targets. Benzimidazole derivatives have been shown to exhibit various pharmacological effects, including antiproliferative activity against cancer cell lines and antifungal properties.
Proposed Mechanism:
Studies have indicated that certain derivatives exhibit significant inhibition against various pathogens, suggesting potential therapeutic applications in infectious diseases .
The physical properties of 4-ethoxy-1H-benzimidazole include:
Chemical Properties:
These properties make it suitable for various applications in research and industry .
4-Ethoxy-1H-benzimidazole has several scientific applications:
The ongoing research into benzimidazole derivatives continues to unveil new potential applications across different fields, including medicinal chemistry and material science .
The core synthetic pathway for 4-ethoxy-1H-benzimidazole relies on cyclocondensation reactions between ortho-phenylenediamine (OPD) derivatives and ethoxy-bearing carbon synthons. Historically, Phillips' method (acid-catalyzed OPD-carboxylic acid condensation) has been adapted for this purpose. A notable advancement employs D-glucose as a biorenewable C1 source in oxidative cyclizations with 4-ethoxy-OPD, yielding the target compound in water under mild conditions (85% yield, 2 hours) [1] [6]. This approach exemplifies atom economy while eliminating toxic carbon sources like formamide derivatives.
Catalyst innovations significantly enhance efficiency. Ammonium chloride (NH₄Cl) catalyzes the condensation of OPD with 4-ethoxy benzaldehyde in chloroform, achieving 94% yield at room temperature within 4 hours [10]. Similarly, iron powder with formic acid and NH₄Cl enables a one-pot nitro group reduction and cyclization sequence, converting 4-ethoxy-2-nitroanilines into benzimidazoles (75–89% yield) [1].
Table 1: Condensation Methods for 4-Ethoxy-1H-Benzimidazole Synthesis
Carbon Source | Catalyst/Reagent | Conditions | Yield (%) | Time |
---|---|---|---|---|
4-Ethoxybenzaldehyde | NH₄Cl | CHCl₃, RT | 94 | 4 hours |
D-Glucose | Oxidant, H₂O | 80°C | 85 | 2 hours |
Ethyl formate | Concentrated HCl | Reflux | 78 | 6 hours |
4-Ethoxy-2-nitroaniline | Fe powder, HCO₂H, NH₄Cl | 100°C | 89 | 1–2 hours |
Regioselective incorporation of the ethoxy group at the C4 position necessitates precise control over cyclization. Bronted acid-catalyzed cyclizations using arylglyoxylic acids in DMSO at 40°C provide a mild route to 4-ethoxy-substituted benzimidazoles via intramolecular Michael addition and decarboxylation (yields >85%) [1] [6]. This method tolerates electron-donating groups (e.g., ethoxy) without competing O-dealkylation.
Heterogeneous acid catalysts offer recyclability and selectivity. Polymer-supported pyridinium chloroaluminate (a Lewis acid) facilitates dehydrogenative aromatization, crucial for forming the benzimidazole core while preserving the ethoxy substituent [5]. Similarly, Amberlite IRA-400 Cl resin promotes cyclo-condensation between OPD and 4-ethoxybenzaldehyde under ambient conditions, minimizing side products like Schiff bases [9].
Energy-efficient protocols address the high temperatures and prolonged reaction times of traditional methods. Microwave irradiation drastically accelerates the condensation of 4-ethoxy-OPD with aldehydes or carboxylic acids, reducing reaction times from hours to minutes (e.g., 10 minutes vs. 6 hours) while boosting yields by 10–50% [6]. This approach minimizes thermal decomposition of sensitive ethoxy groups.
Solvent-free systems enhance sustainability:
Table 2: Green Synthesis Metrics for 4-Ethoxy-1H-Benzimidazole
Method | Conditions | Time | Yield (%) | Environmental Advantage |
---|---|---|---|---|
Microwave irradiation | 275 W, DMSO/H₂O | 10–15 minutes | 92 | 96–98% time reduction |
Solvent-free Co-nanocat | 80°C, additive-free | 1 hour | 94 | Recyclable catalyst (5 cycles) |
Sulfur-mediated | Neat, 120°C | 3 hours | 82 | Catalyst-free, traceless oxidant |
Regiocontrol at C2 or N1 positions is critical for diversifying 4-ethoxy-1H-benzimidazole. Silica-immobilized Brønsted-Lewis acidic ionic liquids (Si-BLAIL) enable cooperative catalysis: the imidazolium cation activates carbonyl electrophiles, while chloride anions assist in dehydrogenation, achieving 93% yield in 2-(4-nitrophenyl)-4-ethoxybenzimidazole at room temperature [5]. This system is reusable for 5 cycles without significant activity loss.
Transition-metal catalysts facilitate direct C-H functionalization:
For electrophilic substitutions on the benzene ring, N-bromosuccinimide (NBS) selectively brominates the C5/C6 positions adjacent to the ethoxy group, yielding 5-bromo-4-ethoxy-1H-benzimidazole—a precursor for Suzuki couplings .
Strategic derivatization amplifies the pharmacological potential of the 4-ethoxy scaffold:
Table 3: Bioactive Derivatives of 4-Ethoxy-1H-Benzimidazole
Derivative | Modification | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
2-(4-Fluorophenyl)-4-ethoxy-1H-benzimidazole | C2 arylation | Anticancer (HepG2 cells) | 0.015 μM |
5-Bromo-4-ethoxy-1H-benzimidazole | C5 bromination | Precursor for cross-coupling | N/A |
1-(β-D-Ribosyl)-4-ethoxy-1H-benzimidazole | N-glycosylation | Antiviral (HCV inhibition) | 3.0 nM |
4-Ethoxy-2-(thiazol-5-yl)-1H-benzimidazole | Heterocyclic coupling | Antimicrobial (S. aureus) | 0.018 mM |
Computational-guided design validates these modifications: Density functional theory (DFT) studies confirm that C5/C6 electrophilic substitutions lower the LUMO energy, enhancing interactions with biological targets like DNA topoisomerase II [9]. Molecular docking of 4-ethoxy-2-(thiazolyl)benzimidazole reveals strong binding to Staphylococcus aureus gyrase B (binding energy: −9.2 kcal/mol) [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7